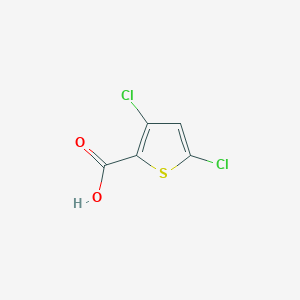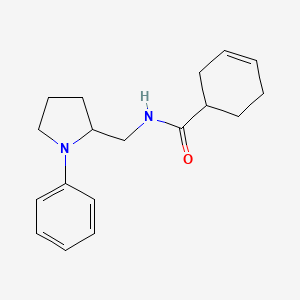
N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group attached to it . It also has a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the formation of the cyclohexene ring. The carboxamide group could be introduced in the final step through a reaction with an appropriate carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring and the phenyl group would contribute to the compound’s polarity, while the cyclohexene ring would add some degree of unsaturation .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The double bond in the cyclohexene ring could participate in addition reactions, while the carboxamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .科学的研究の応用
Radioactive Metabolites in PET Studies
Compounds structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide have been utilized in the development of radioactive metabolites for positron emission tomography (PET) studies. For instance, WAY-100635 and its metabolites, labeled with carbon-11, have shown promise in PET imaging to study 5-HT1A receptors in the human brain. These studies are crucial for understanding receptor-binding parameters and the kinetics of radioactivity uptake in the brain, which can inform neuropharmacological research and the development of novel therapeutic agents (Osman et al., 1996).
Metabolism and Pharmacokinetics
Research on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolism and pharmacokinetics of novel therapeutic agents. These studies are fundamental in drug development, offering information on drug disposition, metabolic pathways, and the identification of metabolites through methods like high-performance liquid chromatography-mass spectrometry. Understanding the metabolism and excretion of these compounds can guide the safe and effective use of related drugs in treating conditions such as insomnia (Renzulli et al., 2011).
Repellent Efficacy
Compounds with structural similarities to N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide have been explored for their repellent efficacy against arthropods. For example, SS220, a chiral piperidine analog, has been compared with Deet and Bayrepel in laboratory assays against mosquitoes, demonstrating its potential as an effective repellent. Such research contributes to the development of new and effective repellents for protection against arthropod disease vectors (Klun et al., 2003).
Novel Uremic Toxins
The study of N-methyl-2-pyridone-5-carboxamide (2PY) provides an example of investigating novel uremic toxins. Understanding the role of such compounds in chronic renal failure (CRF) patients and their impact on physiological processes, such as the inhibition of poly(ADP-ribose) polymerase (PARP-1), can inform the management of CRF and related conditions. Research in this area highlights the potential systemic effects of related compounds and the importance of monitoring their levels in patients with kidney dysfunction (Rutkowski et al., 2003).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(15-8-3-1-4-9-15)19-14-17-12-7-13-20(17)16-10-5-2-6-11-16/h1-3,5-6,10-11,15,17H,4,7-9,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVCNGVLLXXZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)
![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)
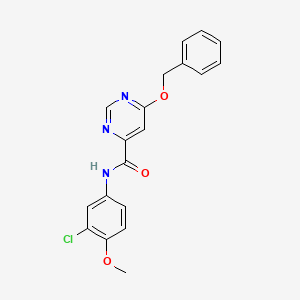
![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)
![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)
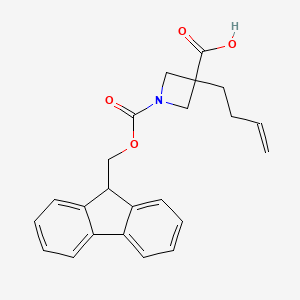
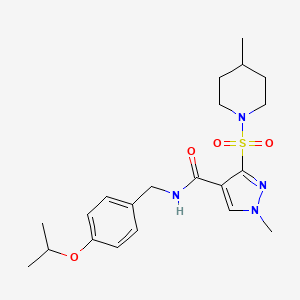
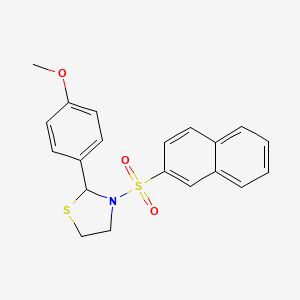
![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)
![methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2771414.png)

